REACTION_CXSMILES
|
[CH:1]([N:4]([CH3:17])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)(=[O:7])=[O:6])([CH3:3])[CH3:2].CO.O.NN>[Ni].ClCCl.C(OCC)(=O)C>[CH:1]([N:4]([CH3:17])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14])(=[O:7])=[O:6])([CH3:3])[CH3:2] |f:2.3,5.6|
|
Name
|
N-isopropyl-N-methyl-2-nitrobenzenesulfonamide
|
Quantity
|
9.21 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
92.1 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
dichloromethane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round bottom flask was equipped with a magnetic stirrer and an ice bath
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the catalyst recovered to a separate waste stream
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure and water (100 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant yellow oil was purified by silica gel chromatography (1.5″ millimeter×18″ length, 9:1 dichloromethane/ethyl acetate)
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(S(=O)(=O)C1=C(C=CC=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |